molecular formula C10H12ClNO3S B2756298 3-(Benzyloxy)azetidine-1-sulfonyl chloride CAS No. 2287287-86-7

3-(Benzyloxy)azetidine-1-sulfonyl chloride

Cat. No.: B2756298
CAS No.: 2287287-86-7
M. Wt: 261.72
InChI Key: MVNMUZKKXMJSCN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)azetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes a benzyloxy group attached to the azetidine ring and a sulfonyl chloride functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)azetidine-1-sulfonyl chloride typically involves the reaction of 3-(benzyloxy)azetidine with a sulfonyl chloride reagent. One common method is the reaction of 3-(benzyloxy)azetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems for reagent addition and temperature control can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)azetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives, while reduction can yield benzyl alcohol derivatives.

    Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the benzyloxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for the reduction of the benzyloxy group.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Benzoic Acid Derivatives: Formed from oxidation reactions.

    Benzyl Alcohol Derivatives: Formed from reduction reactions.

    Linear Amine Derivatives: Formed from ring-opening reactions.

Scientific Research Applications

3-(Benzyloxy)azetidine-1-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Polymer Chemistry: It is used in the preparation of functionalized polymers with unique properties.

    Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)azetidine-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The benzyloxy group can also participate in interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)azetidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    3-(Benzyloxy)azetidine-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

    3-(Benzyloxy)azetidine-1-carboxylic acid: Features a carboxylic acid group instead of a sulfonyl chloride group.

Uniqueness

3-(Benzyloxy)azetidine-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies for the modification of proteins and other biomolecules.

Properties

IUPAC Name

3-phenylmethoxyazetidine-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNMUZKKXMJSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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